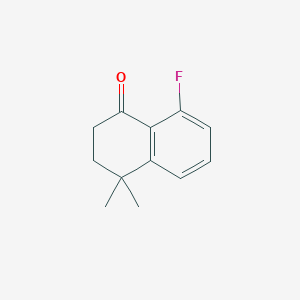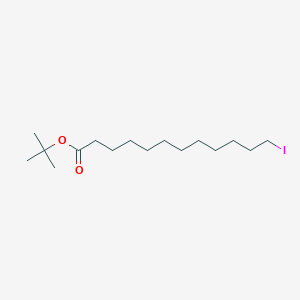![molecular formula C8H14FN B12984120 1-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12984120.png)
1-Fluoro-7-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-7-azaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic framework, which consists of a nitrogen atom incorporated into a nonane ring system, with a fluorine atom attached to the first carbon.
Preparation Methods
The synthesis of 1-Fluoro-7-azaspiro[3.5]nonane typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using hydrochloric acid in ethyl acetate to yield the target product .
Chemical Reactions Analysis
1-Fluoro-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-7-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Fluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. As an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and other physiological processes .
Comparison with Similar Compounds
1-Fluoro-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
7-azaspiro[3.5]nonane: Lacks the fluorine atom but shares the spirocyclic structure.
1-oxa-8-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic framework and has shown similar FAAH inhibitory activity.
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with potential medicinal applications.
The uniqueness of this compound lies in its fluorine atom, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
3-fluoro-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6H2 |
InChI Key |
JIBPNLAPVWYXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1F)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


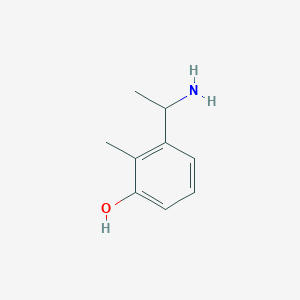
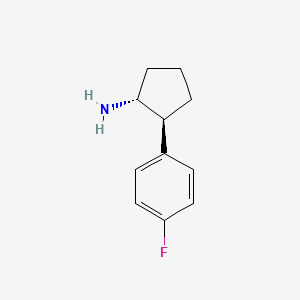
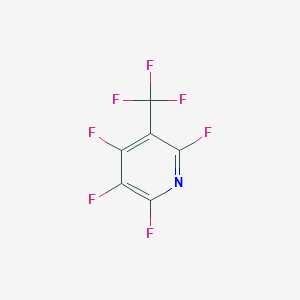
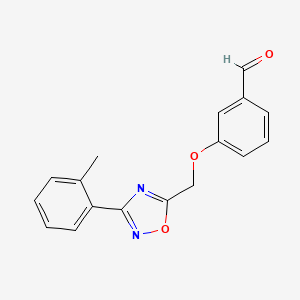



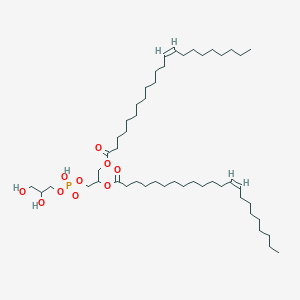

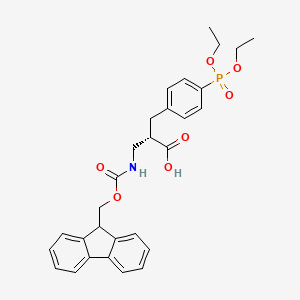
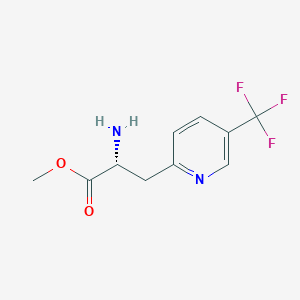
![Methyl (R)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B12984113.png)
